4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole is a heterocyclic compound characterized by a benzothiazole core that is substituted with a piperazine ring and two methyl groups. This compound has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry. Its unique structure allows for diverse chemical reactivity and interaction with biological targets, making it a valuable compound for research and development.
This compound can be classified as a benzothiazole derivative, which is a class of compounds known for their pharmacological properties. Benzothiazoles are often explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The specific compound 4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole is synthesized through various chemical methods and is used primarily in scientific research applications .
The synthesis of 4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole typically involves multi-step procedures. A common synthetic pathway includes the cyclization of 2-aminothiophenol with a suitable piperazine derivative in the presence of dehydrating agents. For example, the reaction can be facilitated by using bromoacetyl bromide to create intermediates that undergo further transformations to yield the desired product .
Industrial Production Methods: In industrial settings, optimized conditions such as microwave irradiation or one-pot multicomponent reactions are often employed to enhance yield and reduce production costs. These methods allow for more efficient synthesis while maintaining the purity of the final product.
The molecular formula of 4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole is C13H16N2S. Its structure features:
The compound's molecular weight is approximately 232.35 g/mol.
4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole can undergo various chemical reactions:
Reagents commonly used in reactions involving this compound include:
The mechanism of action for 4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole involves its interaction with specific biological targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it has been studied for its potential anticancer properties by inhibiting tumor growth through mechanisms involving apoptosis induction or cell cycle arrest .
The physical properties of 4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole include:
Chemical properties include:
Relevant data from studies indicate that this compound adheres to Lipinski's rule of five (a guideline for predicting druglikeness), which suggests favorable pharmacokinetics for potential therapeutic applications .
4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole has multiple applications in scientific research:
Benzothiazole, a bicyclic heterocycle fusing benzene and thiazole rings, has evolved from industrial applications (e.g., vulcanization accelerators) to a privileged scaffold in medicinal chemistry. Its significance emerged in the 1950s with the muscle relaxant tiaramide, but pivotal breakthroughs occurred with FDA-approved drugs like the amyotrophic lateral sclerosis (ALS) therapeutic riluzole (1995) and the Alzheimer’s diagnostic agent flutemetamol (2013) [4] [7]. The scaffold’s versatility stems from its planar structure, capacity for π-π stacking, and ease of functionalization at C-2, C-4, and C-6 positions. Benzothiazoles exhibit intrinsic bioactivity across neurodegenerative diseases, oncology, and infectious diseases, attributed to their ability to mimic purine nucleobases and penetrate biological membranes [3] [9].
Research highlights include 2-arylbenzothiazoles like CJM126 (exhibiting nanomolar potency against breast cancer cells) and sabeluzole, which delays clinical progression in Alzheimer’s disease (AD) by stabilizing the neuronal cytoskeleton [2] [7]. The Pharmacological Reports study (2012) demonstrated that benzothiazole-piperazine hybrids restore cognitive function in intracerebroventricular streptozotocin (icv-STZ)-induced AD models, rivaling donepezil [2].
Table 1: Key Milestones in Benzothiazole-Based Drug Development
Year | Compound | Therapeutic Area | Significance |
---|---|---|---|
1950s | Tiaramide | Anti-inflammatory | First benzothiazole with clinical muscle relaxant effects |
1995 | Riluzole | ALS | FDA-approved; modulates glutamate release |
2012 | Benzothiazole-piperazine hybrids | Neurodegenerative diseases | Reversed icv-STZ-induced cognitive deficits in rats [2] |
2013 | Flutemetamol | Alzheimer’s diagnostics | FDA-approved β-amyloid PET tracer |
2024 | Compound 1 (BTA-01) | Alzheimer’s therapy | Multitarget ligand inhibiting AChE and Aβ aggregation [8] |
Piperazine, a six-membered diamine heterocycle, enhances pharmacokinetic and pharmacodynamic properties when incorporated into drug scaffolds. Its two nitrogen atoms (pKa₁=5.33, pKa₂=9.73) enable pH-dependent ionization, improving water solubility and membrane permeability [10]. The ring adopts stable chair conformations, positioning substituents for optimal target engagement via hydrogen bonding, electrostatic interactions, or hydrophobic stacking [5] [10].
In benzothiazole hybrids, piperazine acts as:
Table 2: Electronic and Steric Contributions of Piperazine in Hybrid Molecules
Parameter | Impact on Drug Design | Example in Hybrids |
---|---|---|
pKa (N1/N4) | Tunable solubility/logP; enhances blood-brain barrier penetration | 4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole: logP reduced by 1.2 vs methyl analog [10] |
Chair conformation | Positions substituents in pseudo-equatorial/axial orientations for target complementarity | Optimal fit in VEGFR-2’s hydrophobic back pocket (ΔG = −18.6 kcal/mol) [5] |
N-functionalization | Enables diverse linker chemistry (amide, sulfonamide, urea) | Thiazolidine-2,4-dione conjugates boost VEGFR-2 inhibition (IC₅₀ = 91 nM) [5] |
Recent studies confirm piperazine’s role in multitarget ligands:
The strategic fusion of 4,5-dimethylbenzothiazole and piperazine leverages synergistic bioactivities:
Table 3: Biological Profiles of 4,5-Dimethyl-2-piperazinyl-benzothiazole Hybrids
Activity | Lead Compound | Key Findings | Reference |
---|---|---|---|
Anticancer (VEGFR-2) | 4a | IC₅₀ = 91 nM vs VEGFR-2; 3.84 µM (MCF-7), selective for cancer cells | [5] |
Anti-Alzheimer | BTA-01 | AChE IC₅₀ = 0.42 µM; reduced Aβ aggregation by 78% in cortical neurons | [8] |
Antibacterial | 28d | MIC = 90 µg/mL vs MRSA; biofilm disruption; apoptosis induction | [6] |
Cognitive restoration | B2-B5 series | Reversed icv-STZ memory deficits in rats (p < 0.01 vs donepezil) | [2] |
Mechanistic advantages include:
Future directions include optimizing substituents on piperazine’s N4-position to fine-tune target selectivity and ADMET profiles, leveraging QSAR models based on recent docking studies [5] [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8